

Comprehensive Application Notes and Protocols: Trilostane in Cushing's Syndrome Management

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Compound Focus: Trilostane

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Introduction and Drug Profile

Trilostane is a synthetic steroid analogue that functions as a **competitive reversible inhibitor** of the enzyme 3 β -hydroxysteroid dehydrogenase/ Δ 5-4 isomerase (3 β -HSD), a pivotal component in **adrenal steroid biosynthesis**. First synthesized in the 1970s, **trilostane** was initially developed for human medical use with FDA approval in 1984 but was subsequently withdrawn from the human market in 1994 due to inconsistencies in efficacy and safety concerns. Despite this setback, **trilostane** has emerged as a **cornerstone therapeutic agent** in veterinary medicine, particularly for the management of canine Cushing's syndrome, receiving approval from both the FDA and European Medicines Agency for this indication. The drug's unique mechanism of action and favorable safety profile compared to historical treatments have cemented its position in veterinary endocrinology, while ongoing research continues to reveal potential applications beyond its current uses. [1] [2]

From a chemical perspective, **trilostane** (C₂₀H₂₇NO₃) is classified as an **androstane derivative** with a molecular weight of 329.44 g/mol. Its chemical structure features an epoxy bridge and carbonitrile group that contribute to its enzyme inhibitory properties. The drug undergoes **hepatic metabolism** to form its primary active metabolite, 17-ketotrilo**stane**, which demonstrates even greater potency as a 3 β -HSD inhibitor than the parent compound. This metabolite circulates at approximately 3-fold higher concentrations than

trilostane and contributes significantly to the drug's therapeutic effects. Both **trilostane** and its active metabolite exhibit relatively **short half-lives** of approximately 1.2 hours, necessitating careful timing of administration and monitoring in clinical practice. [1] [3] [2]

Mechanism of Action

Molecular Pharmacology

Trilostane exerts its therapeutic effects through **competitive inhibition** of 3 β -hydroxysteroid dehydrogenase/ Δ 5-4 isomerase (3 β -HSD), a crucial enzyme in the steroidogenic pathway that catalyzes the conversion of Δ 5-3 β -hydroxysteroids to Δ 4-3-ketosteroids. This enzymatic blockade specifically impedes the conversion of **pregnenolone to progesterone**, thereby disrupting the downstream synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. Unlike cytotoxic agents such as mitotane that cause adrenal destruction, **trilostane's** inhibition is **dose-dependent and reversible**, allowing for more precise control of adrenal suppression and reducing the risk of permanent hypoadrenocorticism. This mechanistic distinction represents a significant therapeutic advantage, particularly for long-term management of chronic conditions like Cushing's syndrome. [1] [2] [4]

Recent research has revealed that **trilostane's** pharmacological effects extend beyond its primary enzyme inhibition. Studies in canine models indicate that the drug also modulates the **cortisone-cortisol shuttle** by affecting 11 β -hydroxysteroid dehydrogenase (11 β -HSD) enzymes, potentially activating 11 β -HSD2 (which inactivates cortisol) while inhibiting 11 β -HSD1 (which activates cortisol). Additionally, investigations in rat models demonstrate that **trilostane** decreases **glucocorticoid receptor gene transcription** and translation, thereby reducing tissue sensitivity to glucocorticoids rather than solely reducing circulating hormone levels. These pleiotropic effects suggest a more complex mechanism of action than initially recognized and may explain some of **trilostane's** clinical efficacy in cases where cortisol measurements alone do not correlate perfectly with symptomatic improvement. [1] [5]

Neurosteroid Modulation

Emerging evidence indicates that **trilostane** significantly influences **neurosteroid pathways**, potentially enabling applications beyond adrenal disorders. Through its inhibition of 3β -HSD, **trilostane** causes accumulation of pregnenolone and subsequent shunting toward alternative metabolic pathways, resulting in increased production of **neuroactive steroids** with anticonvulsant and antidepressant properties. Particularly notable is **trilostane's** ability to elevate levels of **allopregnanolone**, a neurosteroid with potent positive allosteric modulatory effects on GABAA receptors. This mechanism has sparked interest in **trilostane's** potential applications for neurological and psychiatric conditions, including epilepsy, depression, and anxiety disorders, positioning it as a multifaceted therapeutic agent worthy of further investigation. [1] [5]

Table 1: Key Pharmacodynamic Properties of **Trilostane**

Target	Action	Biological Consequence	Therapeutic Relevance
3β -hydroxysteroid dehydrogenase/ $\Delta 5-4$ isomerase	Competitive reversible inhibition	Reduced conversion of pregnenolone to progesterone	Decreased cortisol and aldosterone synthesis
11β -hydroxysteroid dehydrogenase type 2	Activation (indirect)	Enhanced cortisol inactivation	Improved control of glucocorticoid excess
Glucocorticoid receptor	Downregulation	Reduced tissue sensitivity to glucocorticoids	Symptomatic improvement beyond hormone reduction
Neurosteroid pathways	Modulation	Increased allopregnanolone production	Potential neurological and psychiatric applications

Clinical Applications and Efficacy Data

Veterinary Applications

Trilostane has established itself as a **first-line therapeutic** for canine Cushing's syndrome (hyperadrenocorticism), with demonstrated efficacy for both pituitary-dependent and adrenal-dependent forms of the disease. As the only FDA-approved medication for both variants of canine Cushing's syndrome, **trilostane** offers a **favorable risk-benefit profile** compared to historical treatments. Clinical studies involving 78 dogs treated with **trilostane** for up to three years reported effective long-term management with no significant changes in adrenal size observed during the treatment period, indicating the preservation of adrenal gland integrity despite chronic therapy. The drug provides **symptomatic control** with improvements typically observed in a characteristic sequence: activity levels enhance first, followed by reduction in polyuria/polydipsia, polyphagia, and panting, while dermatological changes and muscle weakness may require several months to fully resolve. [1] [4] [5]

The efficacy of **trilostane** extends beyond symptomatic improvement to **survival benefits**, as demonstrated by recent meta-analyses. A systematic review and meta-analysis published in 2025, which included 295 dogs across five studies, revealed that **trilostane** treatment was associated with an **11% higher survival rate** at 36 months compared to mitotane, with a risk difference of -0.11 (95% CI: -0.15 to -0.06). Although the pooled mean difference in survival time across four studies (85.1 days, 95% CI: -255.9 to 85.7) did not reach statistical significance, the consistent direction of effect favoring **trilostane** across multiple studies supports its position as a preferred therapeutic option. This survival advantage, coupled with a more favorable adverse effect profile, has solidified **trilostane's** status as a cornerstone of veterinary endocrine practice. [6]

Human Medical Applications

Although **trilostane** was withdrawn from the human market in the United States in 1994 and subsequently discontinued in other regions, it retains historical importance and provides valuable insights for **current steroidogenesis inhibitors**. **Trilostane** was previously used for **Cushing's syndrome**, **Conn's syndrome** (primary hyperaldosteronism), and **postmenopausal breast cancer**, often in combination with corticosteroid replacement to prevent adrenal insufficiency. In breast cancer treatment, its efficacy was attributed not only to steroidogenesis inhibition but also to newly discovered **antiestrogenic properties** mediated through allosteric interactions with estrogen receptors. The drug's withdrawal reflected concerns about efficacy consistency and safety profiles rather than a complete lack of therapeutic value, and its mechanisms continue to inform the development of newer endocrine agents. [1] [3] [2]

Table 2: Comparative Efficacy of Medical Therapies for Canine Cushing's Syndrome

Treatment	Mechanism of Action	Efficacy	Adverse Effect Rate	Survival Benefit
Trilostane	Competitive reversible inhibition of 3 β -HSD	Effective for both PDH and ADH; >85% clinical improvement	13-19% (mostly mild)	11% higher survival at 36 months vs. mitotane
Mitotane	Cytotoxic adrenal destruction	Effective for both PDH and ADH	25-30% (potentially severe)	Reference treatment
Ketoconazole	Imidazole derivative; steroidogenesis inhibition	Limited data in dogs	Not well quantified	Insufficient data
Selegiline	Monoamine oxidase inhibitor; pituitary-directed	Only for uncomplicated PDH; controversial efficacy	Low, but efficacy questionable	No demonstrated benefit

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the **disposition kinetics** of **trilostane** and its active metabolite, 17-ketotrilostane, following oral administration in canine models.

Experimental Design:

- Administration of **trilostane** at clinical doses (1-3 mg/kg) to fasted and fed beagles (n=6-8/group)
- Serial blood collection at baseline, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration
- Plasma separation via centrifugation (3000 \times g, 15 minutes, 4°C) and storage at -80°C until analysis
- HPLC-MS/MS quantification of **trilostane** and 17-ketotrilostane concentrations using deuterated internal standards
- Non-compartmental pharmacokinetic analysis using validated software (e.g., Phoenix WinNonlin)

Key Parameters:

- **C_{max}**: Maximum observed concentration
- **T_{max}**: Time to reach C_{max}
- **AUC_{0-∞}**: Area under the concentration-time curve from zero to infinity
- **t_{1/2}**: Elimination half-life
- **CL/F**: Apparent oral clearance
- **V_z/F**: Apparent volume of distribution

This protocol has demonstrated that **trilostane** achieves **peak concentrations** within 1-2 hours in dogs, with rapid conversion to the more active 17-keto**trilostane** metabolite. Food administration significantly enhances absorption, informing the clinical recommendation to administer with food. The short elimination half-life of approximately 1.2 hours for both compounds supports twice-daily dosing regimens in most clinical cases. [1] [5]

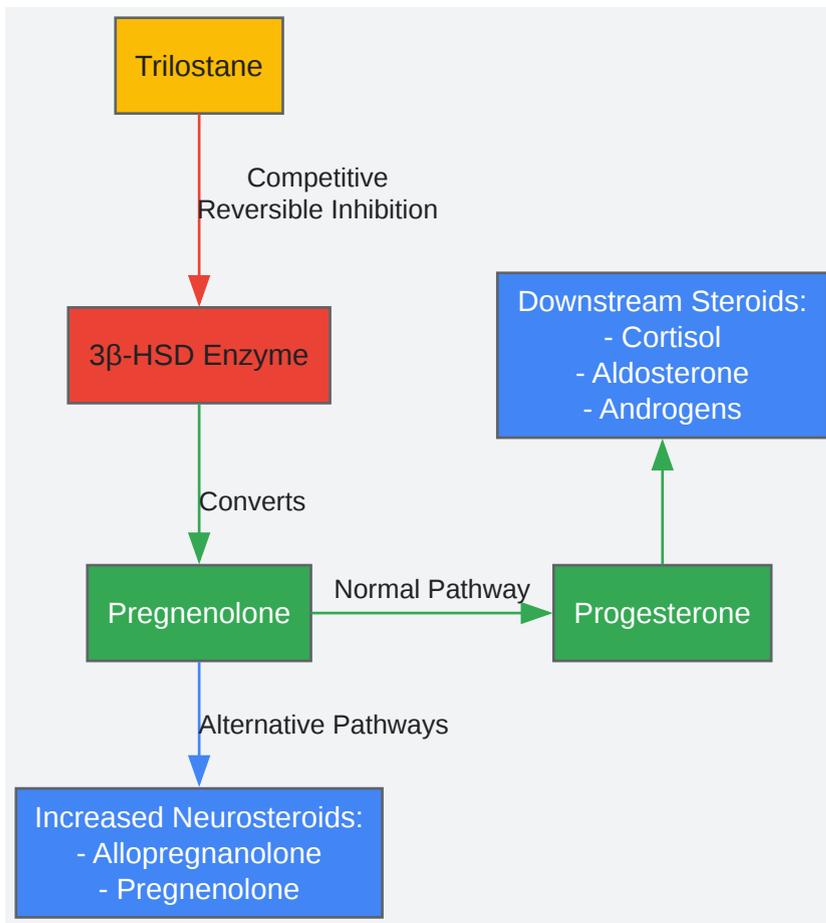
ACTH Stimulation Test Timing Protocol

Objective: To determine the **optimal timing** for ACTH stimulation tests in **trilostane**-treated dogs and establish standardized monitoring protocols.

Experimental Design:

- Enrollment of 21 dogs with naturally occurring hyperadrenocorticism stabilized on **trilostane** therapy
- Each dog undergoes two ACTH stimulation tests:
 - Test A: Initiated 2 hours post-**trilostane** administration
 - Test B: Initiated 4 hours post-**trilostane** administration
- Tests separated by 46-74 hours to ensure adequate washout
- Administration of synthetic ACTH (0.25 mg/dog IV or IM) with cortisol measurement pre- and 60-minutes post-ACTH
- Randomization of test order to eliminate sequence effects
- Serum cortisol measurement via validated radioimmunoassay

Results and Interpretation: The study demonstrated significantly lower post-ACTH cortisol concentrations when tests were initiated at 2 hours (5.4 ± 3.7 µg/dL) compared to 4 hours (6.5 ± 4.5 µg/dL), establishing that **test timing significantly influences** results. This finding underscores the necessity of consistent timing for serial monitoring, with the current recommendation to perform ACTH stimulation tests 4-6 hours after **trilostane** administration as specified in the manufacturer's labeling. Protocol consistency is more critical than the specific timepoint chosen, as maintaining the same interval across evaluations facilitates accurate assessment of treatment efficacy and dose adjustment needs. [7]



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*Diagram 1: **Trilostane's** dual mechanism of action showing primary enzyme inhibition and neurosteroid pathway modulation*

Therapeutic Monitoring and Clinical Management

Treatment Initiation and Dose Titration

Patient Selection Criteria:

- Confirmed diagnosis of Cushing's syndrome based on combination of clinical signs and endocrine testing
- Absence of significant renal or hepatic impairment (contraindications)
- Assessment of baseline electrolytes, renal function, and liver enzymes
- Evaluation of concurrent medications for potential interactions

Dosing Protocol:

- **Starting dose:** 2.2-6.7 mg/kg once daily with food
- **Capsule sizes:** 5 mg, 10 mg, 30 mg, 60 mg, and 120 mg (can be combined)
- **Administration:** Always with food to enhance absorption
- **Dose adjustment:** Not recommended until 30 days of treatment, regardless of ACTH stimulation results

Approximately 25% of dogs may require **twice-daily dosing** to control clinical signs throughout the day due to **trilostane's** short duration of action. For twice-daily regimens, the total daily dose can be divided unequally based on available capsule sizes to accommodate owner convenience and cost considerations. For instance, a 40 mg total daily dose could be administered as 30 mg in the morning and 10 mg in the evening, providing flexibility while maintaining therapeutic efficacy. [4]

Monitoring Protocol and Safety Assessment

First Recheck Evaluation (10-14 days after initiation or dose change):

- Thorough history focusing on clinical signs (PU/PD, appetite, energy level)
- Physical examination
- Serum biochemistry profile with electrolytes
- ACTH stimulation test 4-6 hours post-**trilostane** administration

Subsequent Monitoring:

- Re-evaluation at 30 days, then every 3 months once stabilized
- Ongoing assessment of owner-reported clinical signs
- Periodic electrolyte and biochemistry monitoring
- Adjustment of dose based on combination of clinical response and ACTH stimulation results

Target Therapeutic Parameters:

- Resolution or significant improvement of clinical signs
- Post-ACTH cortisol concentrations typically 1.5-5.5 µg/dL (consult product-specific guidelines)
- Normalization of previously elevated liver enzymes
- Improvement in electrolyte imbalances

Adverse Effect Management:

- **Mild effects** (anorexia, lethargy, vomiting, diarrhea): Temporary discontinuation until resolution, then reinitiation at reduced dose
- **Severe effects** (severe depression, hemorrhagic diarrhea, collapse): Immediate discontinuation, supportive care, and assessment for adrenal insufficiency
- **Permanent hypoadrenocorticism:** Occurs in rare cases, requires glucocorticoid and mineralocorticoid replacement

The reversible nature of **trilostane's** enzyme inhibition means that most adverse effects resolve with temporary drug discontinuation, distinguishing it from irreversible adrenal destructive agents and contributing to its superior safety profile. [1] [4]

Table 3: Clinical and Biochemical Monitoring Parameters for **Trilostane** Therapy

Parameter	Baseline	10-14 Day Recheck	30 Day Recheck	Stable Patient (q 3 months)
Clinical Signs	Document all relevant signs	Assess for improvement	Quantitative assessment	Owner-reported and vet-assessed
Body Weight	Record	Measure	Measure	Measure
ACTH Stimulation Test	Perform for diagnosis	4-6 hrs post-pill	4-6 hrs post-pill	4-6 hrs post-pill
Serum Electrolytes	Full profile	Sodium, potassium	Sodium, potassium	Sodium, potassium
Liver Enzymes	ALT, ALP	ALT, ALP	ALT, ALP	ALT, ALP
Dose Adjustment	N/A	Not recommended	Based on clinical response and ACTHst	As needed

Emerging Research and Future Directions

Potential Neurological Applications

Recent investigations have revealed **trilostane**'s significant effects on **neurosteroid pathways**, particularly its ability to increase brain levels of allopregnanolone, a neurosteroid with potent anticonvulsant and antidepressant properties. This discovery has stimulated research into potential applications for **neurological disorders** and **psychiatric conditions** that may benefit from neurosteroid modulation. Preclinical studies have identified **trilostane**'s potential utility in epilepsy, anxiety, and depression, suggesting that its therapeutic scope may extend well beyond endocrine disorders. The drug's capacity to modulate neuroinflammatory responses and enhance neuronal resilience further supports its potential application in neurodegenerative conditions, opening promising avenues for drug repurposing. [1] [5]

The proposed mechanism for these neurological effects involves **trilostane**'s inhibition of 3 β -HSD leading to accumulation of pregnenolone, which then serves as substrate for alternative metabolic pathways resulting in increased production of **neuroprotective steroids**. This mechanism is particularly relevant for treatment-resistant epilepsy and depression, where conventional therapies often prove inadequate. The 2025 comprehensive review identified three preclinical studies exploring **trilostane**'s potential in neurological disorders and two investigating psychiatric applications, signaling growing research interest in these novel indications. While still preliminary, these findings position **trilostane** as a promising candidate for therapeutic repurposing with potentially significant implications for both veterinary and human medicine. [1] [5]

Comparative Effectiveness Research

Recent meta-analyses have provided **robust evidence** supporting **trilostane**'s position as a first-line therapy for canine Cushing's syndrome. The 2025 systematic review and meta-analysis that included 295 dogs across five studies demonstrated **trilostane**'s superiority to mitotane in long-term survival, with an 11% higher survival rate at 36 months. This comprehensive analysis also highlighted the **substantial heterogeneity** in study designs and outcome measures across the existing literature, underscoring the need for standardized endpoints in future clinical trials. The establishment of **trilostane**'s survival benefit represents a significant advancement in evidence-based veterinary endocrinology and provides clinicians with high-quality data to inform therapeutic decisions. [6]

Future research directions include prospective randomized trials directly comparing **trilostane** with mitotane using standardized protocols, investigation of **predictive biomarkers** for treatment response, and exploration of **individualized dosing strategies** based on pharmacogenetic profiling. Additionally, the potential combination of **trilostane** with pituitary-directed therapies for ACTH-secreting tumors represents a promising approach worthy of investigation. As the evidence base continues to mature, treatment guidelines will likely evolve to reflect these advancements, further optimizing outcomes for patients with Cushing's syndrome. [1] [6]

Regulatory Status and Formulations

Trilostane's regulatory history reflects its transition from human to veterinary medicine. Initially approved for human use in 1984, it was **withdrawn from the U.S. market** in 1994 due to concerns about efficacy consistency and safety profiles. However, it maintained availability in some markets (including the UK as Modrenal) before eventual discontinuation from human use. The drug experienced a renaissance with its **veterinary approval** in the United States in 2008 under the brand name Vetoryl, specifically for treatment of pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs. This approval established **trilostane** as the first drug indicated for both forms of canine Cushing's syndrome, distinguishing it from selegiline which is only approved for uncomplicated pituitary-dependent cases. [1] [2] [4]

Recent regulatory developments include the 2024 adoption of positive opinions by the Committee for Veterinary Medicinal Products (CVMP) of the European Medicines Agency recommending marketing authorization for two new **trilostane** oral suspensions for dogs (Trilocur and Trilorale), expanding formulation options beyond traditional capsules. The drug is available in multiple strengths (5 mg, 10 mg, 30 mg, 60 mg, and 120 mg capsules) to facilitate precise dosing. Following FDA approval of the commercial product, compounding pharmacies in the United States may only prepare **trilostane** from the approved product rather than bulk active ingredient, ensuring quality and consistency. These regulatory frameworks balance accessibility with appropriate quality control for this important veterinary therapeutic. [2]

Conclusion

Trilostane represents a **pivotal therapeutic advancement** in the management of Cushing's syndrome, particularly in veterinary medicine where it has become a cornerstone treatment. Its reversible inhibition of

adrenal steroidogenesis offers a superior safety profile compared to historical cytotoxic therapies, while maintaining high efficacy for controlling clinical signs and improving long-term survival. The comprehensive understanding of its mechanism of action, pharmacokinetics, and clinical applications provides a robust foundation for its use in practice. Ongoing research continues to reveal novel potential applications, particularly in neurological and psychiatric disorders, suggesting that **trilostane**'s therapeutic journey may be far from complete. As evidence evolves and new formulations emerge, **trilostane**'s position in the therapeutic armamentarium appears likely to strengthen further, potentially expanding to benefit additional patient populations in the future.

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